![molecular formula C11H15N3OS B2699010 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 40534-16-5](/img/structure/B2699010.png)
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound features a unique structure that combines an allyl group, a tetrahydrobenzo[d]thiazole moiety, and a urea functional group, making it a subject of interest in various fields of study.
作用机制
Target of Action
The primary target of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives, have been reported to inhibit the c-met receptor tyrosine kinase . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of the c-Met receptor tyrosine kinase can prevent the activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The specific biochemical pathways affected by This compound Inhibition of the c-met receptor tyrosine kinase can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways play crucial roles in cell survival, proliferation, and motility .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been evaluated for their drug-likeness properties, which can impact their bioavailability .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit significant inhibitory activity against cancer cell lines .
生化分析
Biochemical Properties
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound can inhibit the c-Met receptor tyrosine kinase, an enzyme that plays a crucial role in cellular processes such as growth, regeneration, and healing . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting the c-Met receptor tyrosine kinase, it can disrupt the signaling pathways that regulate cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by binding to the c-Met receptor tyrosine kinase, it can inhibit the enzyme’s activity, thereby disrupting the signaling pathways that it regulates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-ylamine with allyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in the compound can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrobenzo[d]thiazole moiety.
Reduction: Reduced forms of the urea or allyl groups.
Substitution: Substituted derivatives where the allyl group is replaced by the nucleophile.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives: These compounds share the tetrahydrobenzo[d]thiazole moiety and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Isoxazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is unique due to its combination of an allyl group, a tetrahydrobenzo[d]thiazole moiety, and a urea functional group
属性
IUPAC Name |
1-prop-2-enyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h2H,1,3-7H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGJYOTCKQDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

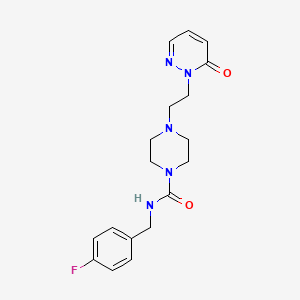
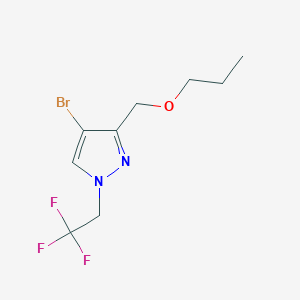
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2698932.png)
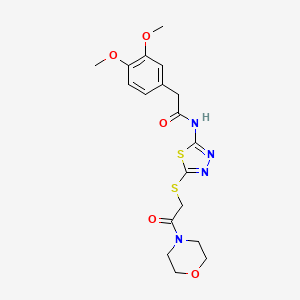
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)
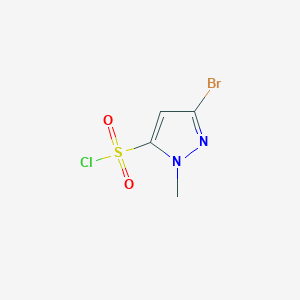

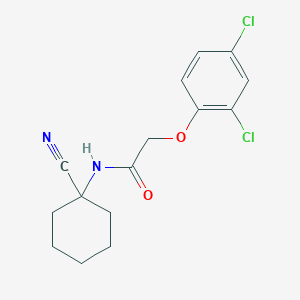
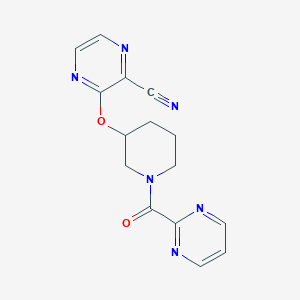
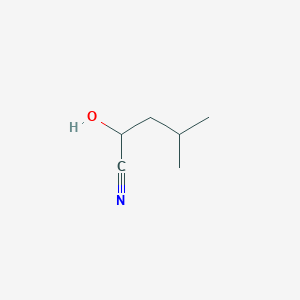
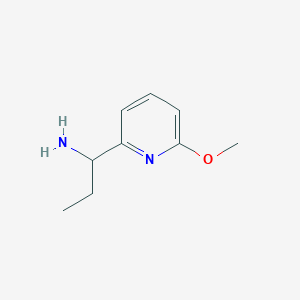
![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2698950.png)
